2-[(4-Chlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone
Overview
Description
“2-[(4-Chlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone” is a complex organic compound that contains several functional groups and heterocyclic rings . The compound is part of the 1,2,4-triazole family, which is known for its wide range of biological activities .
Molecular Structure Analysis
The molecular formula of the compound is C20H16Cl2N4OS2 . It contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . This ring is connected to a thiazole ring, another five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms . The compound also contains a sulfanyl group (-SH) and a ketone group (C=O) .
Scientific Research Applications
Synthesis and Anti-Inflammatory Activity
A derivative of the compound, 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone, and its series have shown potential as anti-inflammatory compounds. They were synthesized, purified, and evaluated using the carrageenan-induced paw edema test on Wistar albino rats. Notably, 1-(4-fluorophenyl)-2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone showed remarkable anti-inflammatory activity, comparable to indomethacin, but with a reduced likelihood of gastric irritation due to the absence of a carboxyl group in its structure (Karande & Rathi, 2017).
Antituberculosis and Cytotoxicity Studies
A series of 3-heteroarylthioquinoline derivatives, synthesized from 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-aryl-1-ethanone and other similar compounds, were evaluated for their in vitro activity against Mycobacterium tuberculosis. Among them, certain derivatives displayed significant activity against MTB and were also evaluated for cytotoxic effects against mouse fibroblasts, showing no toxic effects (Chitra et al., 2011).
Antimicrobial Activity of Heterocyclic Compounds
A range of new heterocyclic condensed systems, including derivatives of the compound, were synthesized and showed promising antimicrobial activity against various bacteria and yeasts (Bărbuceanu et al., 2015).
Application for Water Decontamination
Some derivatives of the compound were synthesized through a one-pot protocol and evaluated for their potential application in water decontamination. The synthesized compounds demonstrated effectiveness in removing metal ions and inorganic anions from aqueous solutions, indicating their potential as adsorbents for water remediation (Hozien et al., 2021).
Future Directions
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS2/c1-8-12(20-13-15-7-16-17(8)13)11(18)6-19-10-4-2-9(14)3-5-10/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYMSBHZASMYRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=O)CSC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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